molecular formula C11H23NO2 B13026496 2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethan-1-ol

2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethan-1-ol

Katalognummer: B13026496
Molekulargewicht: 201.31 g/mol
InChI-Schlüssel: HBOSYOJPZXKFKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethan-1-ol is a versatile chemical compound with a molecular formula of C11H23NO2 and a molecular weight of 201.31 g/mol . This compound is known for its unique blend of reactivity and stability, making it valuable for various laboratory experiments and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethan-1-ol typically involves the reaction of 4-methylcyclohexylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethan-1-ol has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-(2-Ethoxyethoxy)ethoxy)ethan-1-ol
  • 2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethanol
  • 2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethane

Uniqueness

2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethan-1-ol stands out due to its unique combination of reactivity and stability, making it suitable for a wide range of applications. Its specific structure allows for targeted interactions with biological molecules, enhancing its potential as a research tool and therapeutic agent .

Eigenschaften

Molekularformel

C11H23NO2

Molekulargewicht

201.31 g/mol

IUPAC-Name

2-[2-[(4-methylcyclohexyl)amino]ethoxy]ethanol

InChI

InChI=1S/C11H23NO2/c1-10-2-4-11(5-3-10)12-6-8-14-9-7-13/h10-13H,2-9H2,1H3

InChI-Schlüssel

HBOSYOJPZXKFKX-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(CC1)NCCOCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.